N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-5-methylpyrazine-2-carboxamide;3-(diaminomethylidene)-1,1-dimethylguanidine
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Overview
Description
N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-5-methylpyrazine-2-carboxamide;3-(diaminomethylidene)-1,1-dimethylguanidine is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes a pyrazine ring and a guanidine moiety, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-5-methylpyrazine-2-carboxamide;3-(diaminomethylidene)-1,1-dimethylguanidine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Attachment of the phenyl group: The phenyl group is introduced via a substitution reaction, often using a halogenated phenyl compound and a suitable nucleophile.
Introduction of the cyclohexylcarbamoylsulfamoyl group: This step involves the reaction of cyclohexylamine with a sulfonyl chloride derivative, followed by coupling with the phenyl group.
Formation of the guanidine moiety: The guanidine group is synthesized by reacting an appropriate amine with a cyanamide derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-5-methylpyrazine-2-carboxamide;3-(diaminomethylidene)-1,1-dimethylguanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-5-methylpyrazine-2-carboxamide;3-(diaminomethylidene)-1,1-dimethylguanidine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases, such as diabetes and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Glibenclamide: An antidiabetic drug with a similar sulfonylurea structure.
Glipizide: Another sulfonylurea used in diabetes treatment.
Gliclazide: A sulfonylurea with similar therapeutic applications.
Uniqueness
N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-5-methylpyrazine-2-carboxamide;3-(diaminomethylidene)-1,1-dimethylguanidine is unique due to its dual functional groups, which provide a wide range of chemical reactivity and potential biological activities. This makes it a versatile compound in both research and industrial applications.
Properties
CAS No. |
614753-49-0 |
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Molecular Formula |
C25H38N10O4S |
Molecular Weight |
574.7 g/mol |
IUPAC Name |
N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-5-methylpyrazine-2-carboxamide;3-(diaminomethylidene)-1,1-dimethylguanidine |
InChI |
InChI=1S/C21H27N5O4S.C4H11N5/c1-15-13-24-19(14-23-15)20(27)22-12-11-16-7-9-18(10-8-16)31(29,30)26-21(28)25-17-5-3-2-4-6-17;1-9(2)4(7)8-3(5)6/h7-10,13-14,17H,2-6,11-12H2,1H3,(H,22,27)(H2,25,26,28);1-2H3,(H5,5,6,7,8) |
InChI Key |
JUPHQTXEKOAHOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCCC3.CN(C)C(=N)N=C(N)N |
Origin of Product |
United States |
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